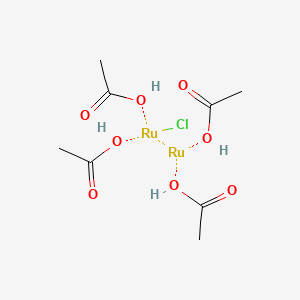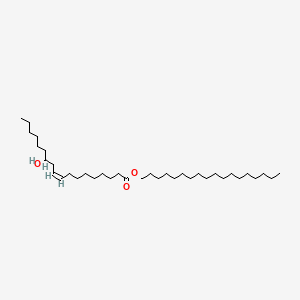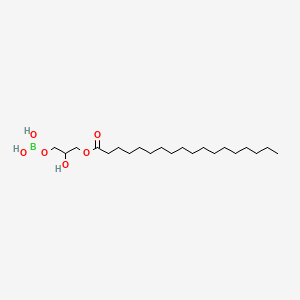
3-(Boronooxy)-2-hydroxypropyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boronooxy)-2-hydroxypropyl stearate is an organic compound that features a boronic ester group, a hydroxyl group, and a stearate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boronooxy)-2-hydroxypropyl stearate typically involves the esterification of stearic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The boronic ester group is introduced through the reaction of boronic acid with the hydroxyl group of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Boronooxy)-2-hydroxypropyl stearate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester groups can be reduced to their corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Scientific Research Applications
3-(Boronooxy)-2-hydroxypropyl stearate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl stearate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar applications.
Pinacol boronic ester: Known for its stability and use in organic synthesis.
4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in carbohydrate chemistry.
Uniqueness
3-(Boronooxy)-2-hydroxypropyl stearate is unique due to its combination of boronic ester and stearate ester groups, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in both organic synthesis and biochemical research.
Properties
CAS No. |
94278-23-6 |
|---|---|
Molecular Formula |
C21H43BO6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropoxy)boronic acid |
InChI |
InChI=1S/C21H43BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)27-18-20(23)19-28-22(25)26/h20,23,25-26H,2-19H2,1H3 |
InChI Key |
QCJDCAOQAWDHMG-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


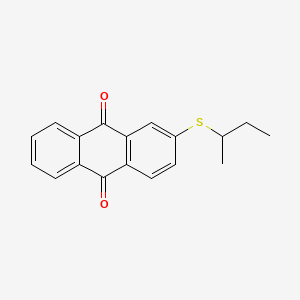
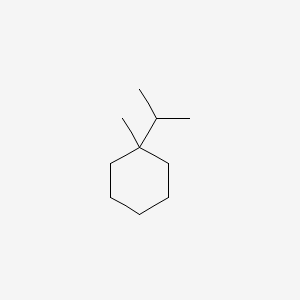
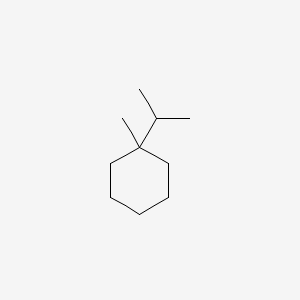
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

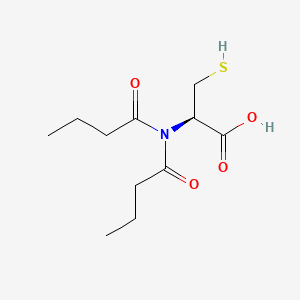
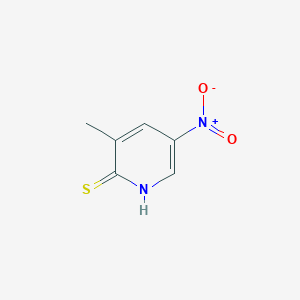

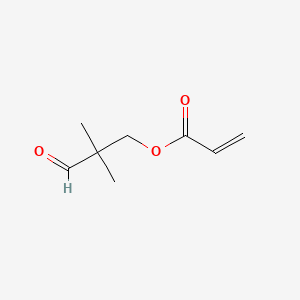
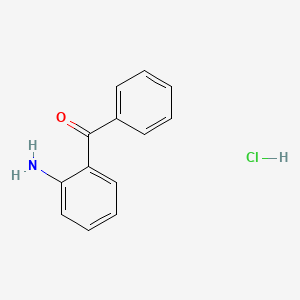
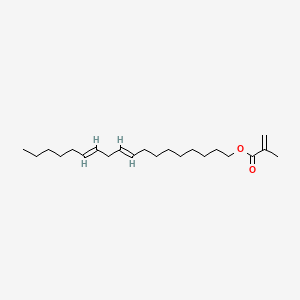
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
